

# SRA880: A Comparative Analysis of its Cross-reactivity with other GPCRs

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## Compound of Interest

Compound Name: SRA880

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the sst1 antagonist, **SRA880**, with supporting experimental data and protocols.

**SRA880** is a non-peptide antagonist with high affinity and selectivity for the somatostatin receptor subtype 1 (sst1).[1] Understanding its cross-reactivity profile is crucial for accurate interpretation of experimental results and for potential therapeutic applications. This guide provides a comparative analysis of **SRA880**'s binding affinity for its primary target versus other G-protein coupled receptors (GPCRs), detailed experimental methodologies for assessing this selectivity, and a visualization of the sst1 signaling pathway.

## Comparative Binding Affinity of SRA880

**SRA880** demonstrates a high affinity for the sst1 receptor across various species.[1] Its selectivity is evident when compared to its affinity for other somatostatin receptor subtypes. While comprehensive screening data against a wide panel of GPCRs is not readily available in the public domain, studies have consistently highlighted a potential cross-reactivity with the human dopamine D4 receptor.[1]

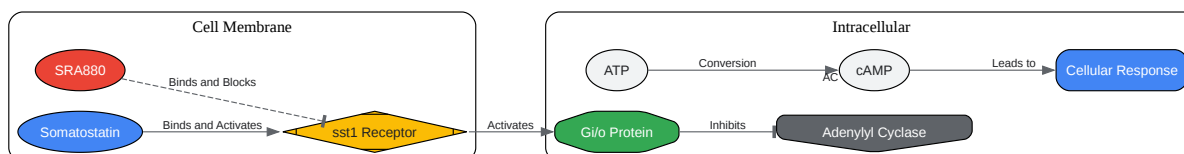
Receptor	Species	pKd/pKi (mean)	Fold Selectivity vs. sst1 (human recombinant)	Reference
sst1	Human (recombinant)	8.05	-	[1]
Rat (native)	8.2	-	[1]	
Mouse (native)	8.2	-	[1]	
Monkey (native)	8.2	-	[1]	
sst2	Human (recombinant)	≤ 6.0	≥ 112	[1]
sst3	Human (recombinant)	≤ 6.0	≥ 112	[1]
sst4	Human (recombinant)	≤ 6.0	≥ 112	[1]
sst5	Human (recombinant)	≤ 6.0	≥ 112	[1]
Dopamine D4	Human	Not explicitly quantified, but noted as the primary off-target receptor.	-	[1]

Note: pKd and pKi are expressed as the negative logarithm of the dissociation constant (Kd) or inhibition constant (Ki). A higher value indicates a higher binding affinity. Fold selectivity is calculated based on the ratio of Ki or Kd values.

## Signaling Pathway of the sst1 Receptor

The sst1 receptor is a member of the GPCR family and is primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by its endogenous ligand, somatostatin, the sst1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn,

reduces the intracellular concentration of the second messenger, cyclic AMP (cAMP). **SRA880** acts as a competitive antagonist, blocking somatostatin from binding to the sst1 receptor and thereby preventing this signaling cascade.



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Caption: **SRA880** competitively antagonizes the sst1 receptor signaling pathway.

## Experimental Protocols

To assess the cross-reactivity of **SRA880**, several in vitro assays are commonly employed. Below are detailed methodologies for three key experiments.

### Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity ( $K_i$ ) of **SRA880** for various GPCRs.

Materials:

- Cell membranes prepared from cell lines expressing the target GPCR (e.g., sst1, dopamine D4).
- A suitable radioligand for the target receptor (e.g., [125I]-Somatostatin for sst receptors, [3H]-Spiperone for dopamine receptors).
- **SRA880** stock solution.

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- 96-well filter plates.
- Scintillation fluid.
- Microplate scintillation counter.

#### Procedure:

- **Reaction Setup:** In a 96-well plate, add in order: assay buffer, a fixed concentration of the radioligand, varying concentrations of **SRA880** (or a known reference compound), and the cell membrane preparation.
- **Incubation:** Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- **Quantification:** Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
- **Data Analysis:** Determine the concentration of **SRA880** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.

## cAMP Accumulation Assay

This functional assay measures the effect of a compound on the production of the second messenger cAMP.

**Objective:** To determine the functional antagonist activity of **SRA880** at the sst1 receptor and to assess its activity at other Gi/o-coupled GPCRs.

**Materials:**

- Whole cells expressing the target GPCR.
- Assay medium (e.g., DMEM).
- Forskolin (an adenylyl cyclase activator).
- A known agonist for the target receptor.
- **SRA880** stock solution.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

#### Procedure:

- Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
- Pre-incubation: Pre-incubate the cells with varying concentrations of **SRA880**.
- Stimulation: Add a fixed concentration of the agonist and forskolin to stimulate cAMP production.
- Lysis: Lyse the cells to release the intracellular cAMP.
- Detection: Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the concentration of **SRA880** to determine its inhibitory effect on agonist-stimulated cAMP production.

## GTPyS Binding Assay

This assay measures the activation of G-proteins, an early event in GPCR signaling.

Objective: To characterize the antagonist properties of **SRA880** at the sst1 receptor and its potential to activate or inhibit other GPCRs.

#### Materials:

- Cell membranes expressing the target GPCR.

- [35S]GTPyS (a non-hydrolyzable GTP analog).
- GDP.
- A known agonist for the target receptor.
- **SRA880** stock solution.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, pH 7.4).
- 96-well filter plates or SPA beads.
- Scintillation counter.

#### Procedure:

- **Reaction Setup:** In a 96-well plate, combine the cell membranes, GDP, varying concentrations of **SRA880**, and a fixed concentration of the agonist.
- **Initiation:** Initiate the reaction by adding [35S]GTPyS.
- **Incubation:** Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPyS binding.
- **Termination and Detection:**
  - **Filtration Assay:** Terminate the reaction by rapid filtration and wash the filters. Measure the bound radioactivity.
  - **SPA:** Add scintillation proximity assay (SPA) beads that bind to the membranes. The proximity of the bound [35S]GTPyS to the beads will generate a signal that can be measured directly.
- **Data Analysis:** Determine the effect of **SRA880** on agonist-stimulated [35S]GTPyS binding to assess its antagonist activity.

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## References

- 1. SRA880, in vitro characterization of the first non-peptide somatostatin sst(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
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